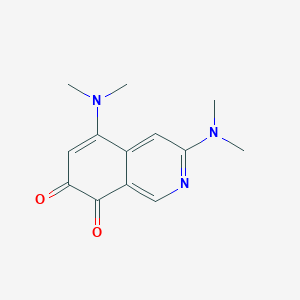
6-Methoxyquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that features a quinoline ring system substituted with a methoxy group at the 6-position and a thiol group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-8-thiol typically involves the introduction of the methoxy and thiol groups onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a methoxy group donor and a thiol group donor under specific conditions. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate these substitutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxy and thiol groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyquinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent sensors for detecting zinc and chlorine.
Biology: Investigated for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase.
Medicine: Studied for its antitumor properties, particularly in inducing oxidative damage in cancer cells.
Industry: Utilized in the development of metal-organic complexes for use as single-ion magnets.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is attributed to its ability to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis . The compound’s interaction with bacterial enzymes like DNA gyrase and topoisomerase inhibits their function, thereby preventing bacterial replication .
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
6-Methoxyquinoline N-oxide: An oxidized form of 6-Methoxyquinoline with distinct reactivity.
Uniqueness: 6-Methoxyquinoline-8-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
24186-85-4 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
6-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-5-7-3-2-4-11-10(7)9(13)6-8/h2-6,13H,1H3 |
InChI Key |
VZWQKHDYKKWWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


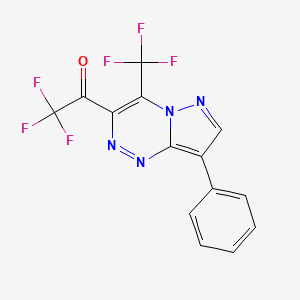
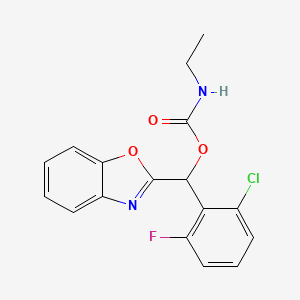
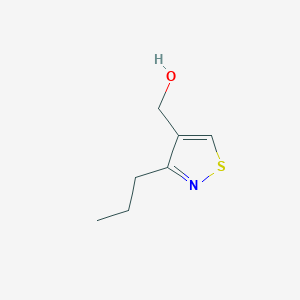

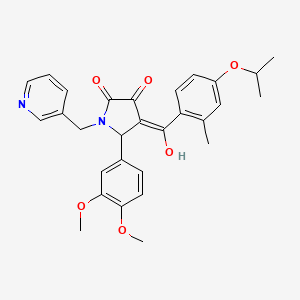


![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
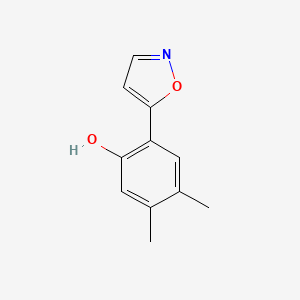
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)

